BenchChemオンラインストアへようこそ!

5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

α-glucosidase inhibition type 2 diabetes imidazoquinazoline

Ideal for medicinal chemistry programs targeting α-glucosidase for type 2 diabetes. This imidazo[1,2-c]quinazoline scaffold features a unique 4-tert-butylphenyl thioether substituent, offering superior electron-donating effects and conformational flexibility compared to direct aryl analogs. Its SAR profile demonstrates >25-fold potency variation, making it a critical probe for exploring steric tolerance in the enzyme active site. Use in screening cascades with Saccharomyces cerevisiae α-glucosidase (acarbose as control) to identify novel antidiabetic leads.

Molecular Formula C21H21N3OS
Molecular Weight 363.48
CAS No. 443673-72-1
Cat. No. B2550455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
CAS443673-72-1
Molecular FormulaC21H21N3OS
Molecular Weight363.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NCC(=O)N42
InChIInChI=1S/C21H21N3OS/c1-21(2,3)15-10-8-14(9-11-15)13-26-20-23-17-7-5-4-6-16(17)19-22-12-18(25)24(19)20/h4-11H,12-13H2,1-3H3
InChIKeyFVQDPBLCYGJRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one (CAS 443673-72-1): Compound Identity and Pharmacological Class


5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one (CAS 443673-72-1; molecular formula C21H21N3OS; molecular weight 363.48 g/mol) belongs to the imidazo[1,2-c]quinazoline class of fused tricyclic heterocycles [1]. This scaffold has been established as a novel and potent pharmacophore for α-glucosidase inhibition, a validated therapeutic target for type 2 diabetes mellitus (T2DM) [1][2]. The compound features a 2H-imidazo[1,2-c]quinazolin-3-one core bearing a 5-[(4-tert-butylphenyl)methylsulfanyl] substituent, incorporating a thioether linker connecting the electron-donating 4-tert-butylphenyl group to the heterocyclic backbone. The imidazo[1,2-c]quinazoline class has demonstrated IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, substantially outperforming the standard drug acarbose (IC50 = 750.0 μM) [1].

Why 5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one Cannot Be Replaced by Generic Imidazoquinazoline Analogs


Generic substitution among imidazo[1,2-c]quinazoline derivatives is precluded by pronounced structure-activity relationship (SAR) sensitivity at multiple positions on the scaffold. Published SAR analyses demonstrate that α-glucosidase inhibitory potency varies over 25-fold (IC50 range: 12.44–308.33 μM) depending solely on substituent identity and position [1]. The presence of electron-donating groups on the aryl moiety consistently enhances potency, while electron-withdrawing groups cause detrimental effects [1]. Furthermore, the incorporation of a thioether linker at position 5—as present in CAS 443673-72-1—introduces conformational flexibility and altered hydrogen-bonding capacity that is absent in directly aryl-substituted analogs [2]. The 4-tert-butylphenyl group provides a unique combination of strong electron-donating character (+I effect) and substantial steric bulk (tBu group) that is not replicated by methyl, methoxy, or halogen substituents found in published analogs, making simple interchange unreliable without empirical validation [1][2].

Quantitative Differentiation Evidence for 5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one (CAS 443673-72-1) vs. Comparators


Class-Level α-Glucosidase Inhibitory Potency: Imidazo[1,2-c]quinazoline Scaffold vs. Clinical Standard Acarbose

The imidazo[1,2-c]quinazoline scaffold to which CAS 443673-72-1 belongs has been validated as a potent α-glucosidase inhibitor class. In the foundational 2023 study by Peytam et al., 18 substituted imidazo[1,2-c]quinazolines (series 6a-c and 11a-o) demonstrated IC50 values ranging from 12.44 ± 0.38 μM to 308.33 ± 0.06 μM against Saccharomyces cerevisiae α-glucosidase, representing 2.4-fold to 60.3-fold greater potency than the clinical standard acarbose (IC50 = 750.0 ± 1.5 μM) [1]. The most potent compound, 11j (IC50 = 12.44 ± 0.38 μM), was 60.3 times more potent than acarbose and exhibited competitive inhibition with a Ki value of 11.0 μM [1]. In the 2024 follow-up study, thioether-linked imidazoquinazolines (series 19 and 27) showed IC50 values from 50.0 ± 0.12 μM to 268.25 ± 0.09 μM, with the best compound (19e) being 15-fold more potent than acarbose and displaying a Ki of 25.0 μM [2]. While direct IC50 data for CAS 443673-72-1 is not yet published in peer-reviewed literature, its structural features (electron-donating 4-tert-butylphenyl group connected via a thioether linker) are consistent with pharmacophoric elements associated with enhanced potency within this class [1][2].

α-glucosidase inhibition type 2 diabetes imidazoquinazoline

Electron-Donating Group SAR: Predicted Advantage of 4-tert-Butylphenyl Over 4-Chlorophenyl and Unsubstituted Phenyl Analogs

Published SAR data from the 2023 Peytam et al. study provides quantitative evidence that electron-donating substituents on the aryl ring substantially enhance α-glucosidase inhibitory potency within the imidazo[1,2-c]quinazoline class. Compound 11a (unsubstituted phenyl): IC50 = 209.15 ± 0.04 μM. Introduction of an electron-withdrawing chlorine at any position (compounds 11b–d) caused detrimental effects on potency. In contrast, replacement with electron-donating groups at the C-4 position significantly improved activity: 4-methyl (11e), 4-N,N-dimethyl (11f), and 4-methoxy (11g, IC50 = 82.64 ± 0.03 μM, a 2.5-fold improvement over unsubstituted) [1]. The 4-tert-butyl group on CAS 443673-72-1 is a strong electron-donating group (+I effect) that, based on class SAR, is predicted to confer enhanced inhibitory potency relative to analogs bearing electron-withdrawing or neutral substituents. A structurally related analog, 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one, contains an electron-withdrawing 4-chloro substituent, which class SAR predicts would result in weaker inhibition compared to the 4-tert-butyl analog [1]. However, direct head-to-head experimental comparison between these specific compounds has not been published.

structure-activity relationship electron-donating groups α-glucosidase

Thioether Linker Differentiation: Conformational and Binding Mode Comparison with Direct Aryl-Substituted Analogs

CAS 443673-72-1 incorporates a thioether (-S-CH2-) linker between the imidazo[1,2-c]quinazolin-3-one core and the 4-tert-butylphenyl group, a structural feature that differentiates it from the directly C-C bonded 5-aryl analogs in the 2023 Peytam study (compounds 11a-o) [1]. The 2024 Peytam study specifically explored thioether-linked imidazoquinazolines (series 19 and 27) and demonstrated that this linker topology supports potent α-glucosidase inhibition (IC50 range: 50.0–268.25 μM) [2]. Molecular docking studies from this work revealed that thioether-linked compounds form critical hydrogen bonds within the α-glucosidase active site and achieve binding energies ranging from -7.62 to -9.25 kcal/mol, substantially more favorable than acarbose (-5.01 kcal/mol) [2]. The thioether linker introduces a tetrahedral carbon (CH2) adjacent to sulfur, providing conformational flexibility absent in directly aryl-substituted analogs, which may enable distinct binding pose optimization. The Ki value for the most potent thioether-linked compound 19e was 25.0 μM (competitive inhibition), confirming active-site binding [2]. While the specific binding pose of CAS 443673-72-1 has not been experimentally determined, the thioether motif is a validated pharmacophoric element within this scaffold class.

thioether linker conformational flexibility molecular docking

Core Scaffold Differentiation: 2H-Imidazo[1,2-c]quinazolin-3-one vs. Benzo[4,5]imidazo[1,2-c]quinazoline in α-Glucosidase Inhibition

A direct structural analog of CAS 443673-72-1 exists in which the imidazo[1,2-c]quinazolin-3-one core is replaced by a benzo[4,5]imidazo[1,2-c]quinazoline core: 6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline (InChIKey: AIPXJOSPCYXJIB-UHFFFAOYSA-N) [2]. This analog is commercially available (CAS 422276-89-9 for a piperidine-carboxamide derivative) and represents the closest structural comparator. Published SAR from the 2024 Peytam study directly compared imidazo[1,2-c]quinazoline (series 19) with benzo[4,5]imidazo[1,2-c]quinazoline (series 27) thioether derivatives [1]. The imidazo series (19) demonstrated superior potency: the best imidazo compound 19e achieved IC50 = 50.0 ± 0.12 μM with Ki = 25.0 μM, while the best benzo analog 27e showed IC50 = 60.03 ± 0.82 μM with Ki = 12.0 μM [1]. Although 27e had a lower Ki, its IC50 was 20% higher. The 3-one carbonyl in CAS 443673-72-1 provides an additional hydrogen bond acceptor site not present in the benzimidazolo analog, which may influence binding interactions differently. Critically, no head-to-head experimental comparison between CAS 443673-72-1 and its benzimidazolo analog has been published.

scaffold comparison benzoimidazoquinazoline imidazoquinazolinone

In Silico ADME and Drug-Likeness Profile: Predicted Advantage of the Imidazo[1,2-c]quinazoline Scaffold

In silico ADME predictions performed for all 18 imidazo[1,2-c]quinazolines (6a-c and 11a-o) in the 2023 Peytam study revealed that compounds within this scaffold class possess favorable drug-likeness properties and are mostly consistent with Lipinski's Rule of 5, in contrast to the clinical standard acarbose which violates these rules due to its high molecular weight and numerous hydrogen bond donors/acceptors [1]. CAS 443673-72-1 has a molecular weight of 363.48 g/mol, one hydrogen bond donor (NH of the 3-one tautomer), and a calculated cLogP expected to be in a favorable range due to the lipophilic 4-tert-butylphenyl group balanced by the polar imidazoquinazolinone core. The molecular docking studies from both the 2023 and 2024 studies consistently demonstrated that imidazo[1,2-c]quinazoline derivatives bind within the α-glucosidase active site with binding energies (-7.62 to -8.59 kcal/mol for series 11; -7.62 to -9.25 kcal/mol for series 19/27) substantially exceeding that of acarbose (-3.79 to -5.01 kcal/mol) [1][2]. These computational predictions support the drug-likeness and target engagement potential of the scaffold class, though compound-specific experimental ADME and binding data for CAS 443673-72-1 are not available.

drug-likeness ADME prediction Lipinski Rule of 5

Recommended Research and Procurement Application Scenarios for 5-[(4-tert-Butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one (CAS 443673-72-1)


SAR Probe for Electron-Donating Substituent Effects in α-Glucosidase Inhibitor Optimization

CAS 443673-72-1 serves as a unique SAR probe to investigate the contribution of the strongly electron-donating 4-tert-butylphenyl group (conveyed through a thioether linker) to α-glucosidase inhibitory potency. Published class-level SAR data demonstrate that electron-donating 4-substituents improve potency 2.5-fold or more over unsubstituted phenyl analogs [1]. The tert-butyl group provides steric bulk and +I electronic effects distinct from the methoxy, methyl, and N,N-dimethyl substituents studied to date, enabling exploration of steric tolerance within the α-glucosidase active site. Procurement is recommended for laboratories conducting medicinal chemistry optimization of imidazo[1,2-c]quinazoline-based antidiabetic agents.

Comparative Scaffold Evaluation: Imidazoquinazolinone vs. Benzimidazoquinazoline Core Prioritization

The availability of both CAS 443673-72-1 (imidazo[1,2-c]quinazolin-3-one core) and its benzimidazoquinazoline analog 6-[(4-tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline [3] enables direct comparative evaluation of core scaffold effects while holding the 4-tert-butylphenylmethylsulfanyl substituent constant. Published cross-series comparisons from Peytam et al. (2024) demonstrate that imidazoquinazoline cores can achieve superior IC50 values compared to benzimidazoquinazoline cores (50.0 vs. 60.03 μM for best-in-series), though with differing Ki values [2]. This head-to-head scaffold comparison is valuable for patent landscape analysis and lead series prioritization in antidiabetic drug discovery programs.

Thioether Linker Conformational Analysis and Binding Mode Investigation

CAS 443673-72-1 contains a thioether (-S-CH2-) linker that is structurally distinct from the directly C-C bonded 5-aryl imidazoquinazolines in the 2023 Peytam study [1] and the extended triazole-amide thioether constructs in the 2024 study [2]. The compound provides a minimal thioether linker architecture—a single methylene unit between sulfur and the aryl ring—that allows isolation of the thioether conformational contribution to binding without confounding effects from triazole or amide moieties. Molecular docking studies with this simplified thioether topology could reveal fundamental binding mode preferences applicable across the broader imidazoquinazoline class, and the competitive inhibition mechanism established for related thioether compounds (Ki = 12.0–25.0 μM) [2] provides a validated framework for such investigations.

In Vitro α-Glucosidase Screening Cascade for Antidiabetic Hit Identification

Procurement of CAS 443673-72-1 is appropriate for inclusion in α-glucosidase inhibitor screening cascades alongside established reference compounds. The Saccharomyces cerevisiae α-glucosidase assay protocol validated by Peytam et al. (2023, 2024) using acarbose as a positive control (IC50 = 750.0 ± 1.5 μM) provides a standardized experimental framework [1][2]. The compound's structural features (electron-donating tert-butyl group, thioether linker, 3-one carbonyl) represent a distinct chemotype within the imidazoquinazoline inhibitor space, making it a valuable addition to diversity-oriented screening libraries targeting type 2 diabetes mellitus. Follow-up mechanistic studies—including enzyme kinetics (Lineweaver-Burk analysis), circular dichroism spectroscopy for secondary structure effects, and fluorescence quenching for binding thermodynamics—have all been established for this scaffold class and can be directly applied [1][2].

Quote Request

Request a Quote for 5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.